(4-Phenylphenyl)sulfonylmethanesulfonic acid
Description
(4-Phenylphenyl)sulfonylmethanesulfonic acid is a sulfonic acid derivative featuring a biphenyl backbone substituted with two sulfonyl groups: one directly attached to the biphenyl ring and another linked via a methane spacer. Such compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and solubility properties .
Properties
CAS No. |
653588-43-3 |
|---|---|
Molecular Formula |
C13H12O5S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-phenylphenyl)sulfonylmethanesulfonic acid |
InChI |
InChI=1S/C13H12O5S2/c14-19(15,10-20(16,17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18) |
InChI Key |
WSHJFYVZLUNDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Sulfonation of Biphenyl Derivatives
Direct Sulfonation Using Sulfur Trioxide Complexes
A widely adopted method involves the sulfonation of biphenyl precursors using sulfur trioxide (SO₃) complexes. For example, EP0583960A2 describes the use of sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complexes in 1,2-dichloroethane to sulfonate aromatic substrates. Adapting this approach:
- Reaction Setup : Biphenyl is treated with SO₃·DMF at 80–85°C for 5–8 hours.
- Quenching and Isolation : The intermediate sulfonic acid is neutralized with aqueous NaOH, followed by acidification with HCl to precipitate the product.
- Yield : ~70–80% after recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80–85°C |
| Reaction Time | 5–8 hours |
| Solvent | 1,2-Dichloroethane |
| Catalyst | SO₃·DMF |
| Yield | 70–80% |
Chlorosulfonation Followed by Oxidation
CN113501772A outlines a two-step approach for biphenyl sulfonic acid derivatives:
- Chlorosulfonation : Biphenyl reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride intermediate.
- Oxidation to Sulfonic Acid : The sulfonyl chloride is hydrolyzed with H₂O/H₂SO₄ at 100°C.
Advantages :
- Avoids hazardous SO₃ gas.
- Enables precise control over sulfonation position via directing groups.
Oxidation of Biphenyl Sulfides
Sulfides serve as precursors for sulfonic acids via oxidation. PMC3302088 demonstrates the use of oxidative bromination for converting sulfides to sulfones, which are further oxidized to sulfonic acids:
- Sulfide Synthesis : 4-Phenylthiophenol reacts with methyl iodide to form 4-phenylphenyl methyl sulfide.
- Oxidation : Treatment with H₂O₂/glacial acetic acid converts the sulfide to sulfone, followed by oxidation with KMnO₄/H₂SO₄ to yield the sulfonic acid.
Reaction Scheme :
- $$ \text{Ph-Ph-SH} + \text{CH}3\text{I} \rightarrow \text{Ph-Ph-S-CH}3 $$
- $$ \text{Ph-Ph-S-CH}3 \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{Ph-Ph-SO}2\text{-CH}_3 $$
- $$ \text{Ph-Ph-SO}2\text{-CH}3 \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}4} \text{Ph-Ph-SO}3\text{H} $$
Yield : 60–65% after column chromatography.
Nucleophilic Substitution on Sulfonyl Chlorides
US20140275108A1 highlights the reactivity of sulfonyl chlorides in forming sulfonamides and sulfonic acids. For (4-phenylphenyl)sulfonylmethanesulfonic acid:
- Sulfonyl Chloride Synthesis : Biphenyl reacts with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of AlCl₃.
- Hydrolysis : The resulting sulfonyl chloride is hydrolyzed with aqueous NaOH.
Optimization Notes :
- Use of AlCl₃ as a Lewis acid enhances electrophilic substitution.
- Hydrolysis at pH 10–12 prevents over-oxidation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonation | 70–80 | 95–98 | Single-step, scalable | Requires SO₃ handling |
| Chlorosulfonation | 65–75 | 90–95 | Positional control | Multi-step, corrosive reagents |
| Sulfide Oxidation | 60–65 | 85–90 | Mild conditions | Low yield in final oxidation |
| Nucleophilic Substitution | 75–80 | 95–97 | High selectivity | Sensitive to moisture |
Mechanistic Insights
- Electrophilic Aromatic Substitution (EAS) : Dominates in direct sulfonation, where SO₃ acts as the electrophile.
- Radical Pathways : In oxidative methods, Mn(VII) in KMnO₄ generates sulfate radicals that abstract hydrogen from sulfides.
- Hydrolysis Kinetics : Sulfonyl chlorides hydrolyze faster in alkaline conditions due to nucleophilic attack by OH⁻.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylphenyl)sulfonylmethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Phenylphenyl)sulfonylmethanesulfonic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of high-performance polymers and materials with specific chemical resistance properties.
Mechanism of Action
The mechanism by which (4-Phenylphenyl)sulfonylmethanesulfonic acid exerts its effects involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules or other chemical compounds. This interaction can lead to the formation of stable sulfonamide bonds, which are crucial in many biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Backbone Complexity: The biphenyl group in the target compound increases hydrophobicity compared to single-phenyl analogs like 4-(methylsulfonyl)phenylacetic acid. This may reduce aqueous solubility but enhance lipid membrane permeability . The dual sulfonyl/sulfonic acid groups in the target compound enhance acidity (pKa ~1–2) compared to acetic acid derivatives (pKa ~4–5), making it a stronger proton donor in catalytic reactions .
Synthetic Utility :
Pharmaceutical Intermediates
- Etoricoxib Synthesis : 4-(Methylsulfonyl)phenylacetic acid (CAS 90536-66-6) is a critical intermediate for etoricoxib, a COX-2 inhibitor. The target compound’s biphenyl structure could be explored for next-generation NSAIDs with improved selectivity .
- Antimicrobial Agents: Derivatives like 4-phenylphenyl 4-guanidinobenzoate (E1) demonstrate antibacterial activity, suggesting that sulfonic acid variants could enhance bioavailability or target specificity .
Material Science
- Catalyst Design : The sulfonic acid group’s strong acidity makes it suitable for acid-catalyzed reactions, such as esterifications or polymerizations. Biphenyl-based analogs may offer thermal stability in harsh reaction conditions .
Biological Activity
(4-Phenylphenyl)sulfonylmethanesulfonic acid is a sulfonic acid derivative characterized by its unique biphenyl structure and two sulfonyl groups. This compound has gained interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, antibacterial, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The chemical structure of (4-Phenylphenyl)sulfonylmethanesulfonic acid can be represented as follows:
- Molecular Formula: C13H12O4S3
- Molecular Weight: 312.43 g/mol
- IUPAC Name: (4-Phenylphenyl)sulfonylmethanesulfonic acid
This compound features two sulfonic acid groups that contribute to its acidity and potential reactivity in biological systems. The presence of the biphenyl structure enhances its stability and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to (4-Phenylphenyl)sulfonylmethanesulfonic acid often exhibit diverse biological activities. The following sections summarize key findings related to its biological activity.
Anti-inflammatory Activity
Studies have shown that sulfonic acid derivatives can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. (4-Phenylphenyl)sulfonylmethanesulfonic acid may exert its anti-inflammatory effects through the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains by inhibiting bacterial growth through interference with folate synthesis pathways.
Anticancer Potential
Preliminary research indicates that (4-Phenylphenyl)sulfonylmethanesulfonic acid may possess anticancer properties. Compounds with biphenyl structures have been linked to apoptosis induction in cancer cells, potentially making this compound a candidate for further investigation in cancer therapeutics.
Interaction Studies
Understanding the interactions of (4-Phenylphenyl)sulfonylmethanesulfonic acid with biomolecules is essential for elucidating its mechanism of action. Interaction studies suggest that this compound may bind to specific proteins or enzymes, influencing their activity and leading to therapeutic effects.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzene sulfonic acid | Single sulfonic group | Antimicrobial |
| Diphenyl sulfone | Two phenyl rings with a sulfone | Anti-inflammatory |
| Phenylsulfonamide | Sulfonamide group with phenyl | Antibacterial |
| 4-Aminobenzenesulfonic acid | Amino group addition | Antineoplastic |
| (4-Phenylphenyl)sulfonylmethanesulfonic acid | Two sulfonic groups, biphenyl structure | Potential anti-inflammatory, antibacterial, anticancer |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to (4-Phenylphenyl)sulfonylmethanesulfonic acid:
- Anti-inflammatory Effects : A study conducted on a series of sulfonamide derivatives showed significant inhibition of TNF-alpha production in macrophages, indicating a potential pathway for anti-inflammatory action.
- Antibacterial Activity : Research on related compounds demonstrated effective inhibition of Staphylococcus aureus growth, suggesting that (4-Phenylphenyl)sulfonylmethanesulfonic acid may exhibit similar properties.
- Anticancer Mechanisms : Investigations into biphenyl-based compounds revealed their ability to induce apoptosis in leukemia cells through caspase activation, pointing towards the anticancer potential of (4-Phenylphenyl)sulfonylmethanesulfonic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
